2-(4-Bromopyrimidin-2-YL)acetic acid

説明

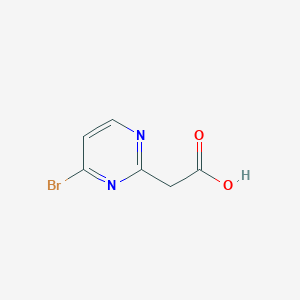

2-(4-Bromopyrimidin-2-YL)acetic acid is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position of the pyrimidine ring and an acetic acid moiety at the 2-position. Its molecular formula is C₆H₅BrN₂O₂, with a molecular weight of 217.03 g/mol (calculated). The bromine atom enhances reactivity for cross-coupling reactions, while the acetic acid group enables salt formation or conjugation with other functional groups .

For example, bromination of pyrimidine derivatives using bromine in acetic acid (as seen in for phenylacetic acid derivatives) or nucleophilic substitution with bromoacetic acid (as in ) may apply .

Applications: Pyrimidine-acetic acid hybrids are often explored for their biological activity, such as enzyme inhibition or anticancer properties. The bromine substitution further allows participation in Suzuki-Miyaura couplings to generate complex architectures .

特性

分子式 |

C6H5BrN2O2 |

|---|---|

分子量 |

217.02 g/mol |

IUPAC名 |

2-(4-bromopyrimidin-2-yl)acetic acid |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-1-2-8-5(9-4)3-6(10)11/h1-2H,3H2,(H,10,11) |

InChIキー |

QQKVWLQAGUEUGB-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1Br)CC(=O)O |

正規SMILES |

C1=CN=C(N=C1Br)CC(=O)O |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs: Pyrimidine vs. Pyridine Derivatives

Pyrimidine-based acetic acid derivatives differ significantly from pyridine analogs in electronic properties and reactivity due to the presence of two nitrogen atoms in the pyrimidine ring. Below is a comparative analysis:

Key Observations :

- Ring Type : Pyrimidine derivatives (e.g., the target compound and Wy-14,643) exhibit enhanced hydrogen-bonding capabilities and aromatic stability compared to pyridine analogs due to the additional nitrogen atom .

- Substituent Position : Bromine at C4 (target compound) vs. C5 (e.g., 2-((5-Bromopyrimidin-2-YL)oxy)acetic acid) alters electronic distribution. C4 substitution may favor electrophilic aromatic substitution at C2 or C6 positions .

- Functional Groups : The thioether linkage in Wy-14,643 increases lipophilicity, whereas the acetic acid group in the target compound enhances water solubility .

Solubility and Reactivity

- Bromine’s electronegativity increases the acidity of the pyrimidine ring, facilitating deprotonation under basic conditions and participation in metal-catalyzed reactions .

Crystallographic and Structural Insights

- Hydrogen Bonding : Analogous to 2-(3-Bromo-4-methoxyphenyl)acetic acid (), the target compound likely forms centrosymmetric dimers via O–H···O hydrogen bonds, stabilizing its crystal lattice .

- Angle Distortions : Substituents on aromatic rings influence bond angles. For example, electron-withdrawing bromine increases C–C–C angles in phenylacetic acid derivatives (121.5° for Br vs. 118.2° for OMe in ). Similar effects are expected in pyrimidine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。